molecular formula C22H20FN7O B608953 1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2058116-52-0

1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B608953
CAS RN: 2058116-52-0
M. Wt: 417.4484
InChI Key: ULJLSBKQZMEISX-UHFFFAOYSA-N
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Description

MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyrazolo[3,4-d]pyrimidine compounds, including derivatives similar to the queried chemical, have been synthesized for various research purposes. These compounds often serve as key intermediates in the development of more complex chemical structures. For example, Eleev, Kutkin, and Zhidkov (2015) synthesized fluorocontaining substituted amides of pyrazole-4-carboxylic acid, leading to substituted pyrazolo[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).

Antimicrobial Applications

  • Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential antimicrobial properties. Holla et al. (2006) synthesized novel derivatives as potential antimicrobial agents, indicating a possible application in combating bacterial and fungal infections (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Anticancer Research

  • The pyrazolo[3,4-d]pyrimidine scaffold is also being investigated in anticancer research. Abdellatif et al. (2014) synthesized new pyrazolopyrimidine derivatives and evaluated their anticancer activity, showing promise in this field (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis of Fluorinated Derivatives

Development of Anti-Inflammatory Agents

Exploration in Heterocyclic Chemistry

  • The pyrazolo[3,4-d]pyrimidine core is extensively used in heterocyclic chemistry for synthesizing diverse heterocyclic compounds with potential biological activities, as seen in the work of Abdelhamid et al. (2007) (Abdelhamid, Baghos, & Halim, 2007).

properties

IUPAC Name

1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJLSBKQZMEISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2F)C3=NN(C4=NC=NC(=C34)N)C5CC6=C(C5)C=C(C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129896911

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine

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